molecular formula C20H20N2O2S2 B2867214 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-26-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2867214
CAS No.: 895455-26-2
M. Wt: 384.51
InChI Key: UTHYBNSQKIPAAC-UHFFFAOYSA-N
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Description

"N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a thiazole-based acetamide derivative characterized by a 4-methoxy-3-methylphenyl-substituted thiazole core and a p-tolylthioacetamide side chain. Thiazole-acetamide compounds are frequently explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities, as seen in and .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-4-7-16(8-5-13)25-12-19(23)22-20-21-17(11-26-20)15-6-9-18(24-3)14(2)10-15/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHYBNSQKIPAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Reported Bioactivity Key Differences from Target Compound Reference
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-linked thiazole with phenylaminoacetamide α-Glucosidase inhibition (potential for diabetes) Coumarin moiety replaces 4-methoxy-3-methylphenyl; phenylamino vs. thioether
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Piperazine-linked acetamide with p-tolylthiazole MMP inhibition (anti-inflammatory) Piperazine ring instead of p-tolylthio; p-tolyl vs. methoxy-methylphenyl
N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) Simple p-tolylacetamide with methylthiazole Antibacterial (MIC: 12.5–6.25 µg/mL) Lacks methoxy and methyl groups on phenyl; simpler side chain
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Triazole-thioacetamide with allyl and methoxyphenyl Not specified (structural analog) Triazole core instead of thiazole; allyl group modifies electronic properties
N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) Benzothiazole-imidazole hybrid with thioacetamide Anticancer activity (NCI screening) Benzothiazole-imidazole core vs. thiazole; diphenyl substitution

Key Insights:

Structural Modifications and Bioactivity :

  • The coumarin-linked analog () demonstrates how replacing the methoxy-methylphenyl group with a coumarin system shifts activity toward α-glucosidase inhibition, likely due to enhanced π-π stacking with enzyme active sites .
  • Piperazine-containing derivatives () exhibit anti-inflammatory properties, suggesting that nitrogen-rich substituents like piperazine improve solubility and MMP-binding affinity compared to the thioether group in the target compound .
  • Simpler thiazole-acetamides () show that methyl or halogen substituents on the phenyl ring correlate with antibacterial potency, implying the target compound’s methoxy and methyl groups may optimize antimicrobial activity .

Synthetic Pathways :

  • The target compound’s p-tolylthio group could be introduced via thiol-ene "click" chemistry, as seen in , where triazole-acetamides are synthesized using azide-alkyne cycloaddition .
  • Coumarin-thiazole analogs () are synthesized via refluxing chloroacetamide intermediates with amines, a method adaptable to the target compound’s synthesis .

Physical and Spectral Properties :

  • Melting points for thiazole-acetamides range widely: coumarin derivatives (206–220°C, ) vs. simpler analogs (147–207°C, ). The target compound’s bulky substituents may elevate its melting point .
  • IR and NMR data (e.g., : δ 11.86 ppm for thiazole NH; 1715 cm⁻¹ for carbonyl) provide reference benchmarks for validating the target compound’s structure .

Biological Performance: Antimicrobial thiazole derivatives () highlight that electron-withdrawing groups (e.g., Cl, NO₂) enhance activity, but the target compound’s methoxy and methyl groups may balance lipophilicity and target binding . Excluded benzimidazole-thiazole analogs () underscore that minor changes (e.g., replacing benzimidazole with p-tolylthio) can shift applications from local anesthesia to other therapeutic areas .

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